molecular formula C25H20ClN5O B12199321 2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

Cat. No.: B12199321
M. Wt: 441.9 g/mol
InChI Key: LSBOZEOKUNFRAZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a quinoline core, a triazolopyridine moiety, and a chlorophenyl group. It is often studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the quinoline intermediate.

    Formation of the Triazolopyridine Moiety: The triazolopyridine moiety is synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative, with a pyridine ring.

    Coupling Reaction: The final step involves coupling the triazolopyridine moiety with the quinoline intermediate through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A triazolopyridine derivative used as an antidepressant.

    Quinoline N-oxides: Compounds with similar quinoline cores but different functional groups.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to various cores.

Uniqueness

2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core, triazolopyridine moiety, and chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H20ClN5O

Molecular Weight

441.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

InChI

InChI=1S/C25H20ClN5O/c26-18-12-10-17(11-13-18)22-16-20(19-6-1-2-7-21(19)28-22)25(32)27-14-5-9-24-30-29-23-8-3-4-15-31(23)24/h1-4,6-8,10-13,15-16H,5,9,14H2,(H,27,32)

InChI Key

LSBOZEOKUNFRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCCCC4=NN=C5N4C=CC=C5

Origin of Product

United States

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